N-(4-acetylphenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(4-acetylphenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide is an organic compound that belongs to the class of aromatic anilides. This compound is characterized by its unique structure, which includes a pyrrolidine ring, an acetylphenyl group, and a carboxamide group. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide can be achieved through a multi-step process. One common method involves the reaction of 1-(4-acetylphenyl)-pyrrole-2,5-diones with aromatic alcohols via Michael addition. This reaction is typically carried out in an aqueous medium, which is considered environmentally friendly and efficient . The reaction conditions often involve the use of phase-transfer catalysts, surfactants, or ionic liquids to improve the compatibility of organic reagents with water .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-acetylphenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-methylbenzenesulfonamide
- N-(3-acetylphenyl)-4-methylbenzenesulfonamide
- 1-tosyl-1H-imidazole
- 4-methyl-N-(pyridin-4-yl)benzenesulfonamide
- 1-ethyl-4-tosylpiperazine
Uniqueness
N-(4-acetylphenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring, acetylphenyl group, and carboxamide group sets it apart from other similar compounds, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H22N2O3 |
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Molecular Weight |
302.37 g/mol |
IUPAC Name |
N-(4-acetylphenyl)-1-butyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H22N2O3/c1-3-4-9-19-11-14(10-16(19)21)17(22)18-15-7-5-13(6-8-15)12(2)20/h5-8,14H,3-4,9-11H2,1-2H3,(H,18,22) |
InChI Key |
AYNNVMJYGWOJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=C(C=C2)C(=O)C |
Origin of Product |
United States |
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